

# Physicochemical Properties of 3,4-Dimethyl-2-hexanone: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dimethyl-2-hexanone

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This technical guide provides a comprehensive overview of the core physicochemical properties of **3,4-Dimethyl-2-hexanone** (CAS No: 19550-10-8). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document includes a summary of quantitative data, generalized experimental protocols for the determination of key properties, and a logical workflow for its characterization.

## Core Physicochemical Data

**3,4-Dimethyl-2-hexanone** is an aliphatic ketone with the molecular formula  $C_8H_{16}O$ .<sup>[1][2][3]</sup> Its structure features a hexane backbone with a carbonyl group at the second position and methyl groups at the third and fourth positions.<sup>[2]</sup> This branched structure influences its physical and chemical properties, such as boiling point and reactivity.<sup>[5]</sup> The presence of two chiral centers at the C3 and C4 positions means that the molecule can exist as four possible stereoisomers.<sup>[5]</sup>

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **3,4-Dimethyl-2-hexanone**.

Property	Value	Source(s)
Molecular Formula	C8H16O	[1][2][3][4]
Molecular Weight	128.21 g/mol	[1][2][3][4][5][6][7]
Appearance	Colorless liquid	[2]
Boiling Point	151 - 158.05 °C at 760 mmHg	[1][2][5][6][7]
Melting Point	-32.24 °C (estimate)	[1][6]
Density	0.809 - 0.8295 g/cm <sup>3</sup>	[1][2][5][6][7]
Refractive Index	1.407 - 1.4193	[1][2][6][7]
Flash Point	34.2 °C	[1][7]
Vapor Pressure	2.68 mmHg at 25 °C	[1][7]
Solubility	Soluble in organic solvents such as ethanol and ether; insoluble in water.	[2]
LogP (Octanol/Water Partition Coefficient)	2.25760	[1][7]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]

## Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of **3,4-Dimethyl-2-hexanone**.

- Infrared (IR) Spectroscopy: The IR spectrum of **3,4-Dimethyl-2-hexanone** is available on the NIST WebBook.[3] A characteristic strong absorption band for the C=O stretch is expected around 1720 cm<sup>-1</sup>. [5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^{13}\text{C}$  NMR: The carbonyl carbon (C2) is predicted to have a chemical shift in the range of 205-215 ppm. Aliphatic carbons are expected to appear in the 10-50 ppm range.[5]
  - $^1\text{H}$  NMR: Protons on the carbon atom alpha to the carbonyl group (on C3) are expected to have chemical shifts in the range of 2.2-2.7 ppm. Other aliphatic protons are predicted to appear between 0.8 and 1.7 ppm.[5] The presence of stereocenters at C3 and C4 can lead to more complex spectra due to diastereotopic protons and carbons.[5]

## Experimental Protocols

The following are generalized experimental methodologies for the determination of key physicochemical properties of liquid ketones like **3,4-Dimethyl-2-hexanone**.

### Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.

- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is then attached to a thermometer.
- Heating: The assembly is heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a beaker on a hot plate. The heating should be gradual and the bath stirred to ensure uniform temperature distribution.
- Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is stopped when a rapid and continuous stream of bubbles is observed.
- Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

## Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.

- **Mass Measurement:** A clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed empty.
- **Volume Measurement:** The container is then filled with the liquid sample to a calibrated mark.
- **Final Mass Measurement:** The container with the liquid is weighed again.
- **Calculation:** The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the container. Temperature should be recorded as density is temperature-dependent.

## Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic property.

- **Instrument Calibration:** The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- **Sample Application:** A few drops of the liquid sample are placed on the prism of the refractometer.
- **Measurement:** The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- **Reading:** The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.

## Infrared (IR) Spectroscopy (Neat Sample)

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation:** For a liquid sample, a "neat" spectrum is obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded.
- **Sample Spectrum:** The "sandwich" of salt plates with the sample is placed in the spectrometer's sample holder.
- **Data Acquisition:** The IR spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

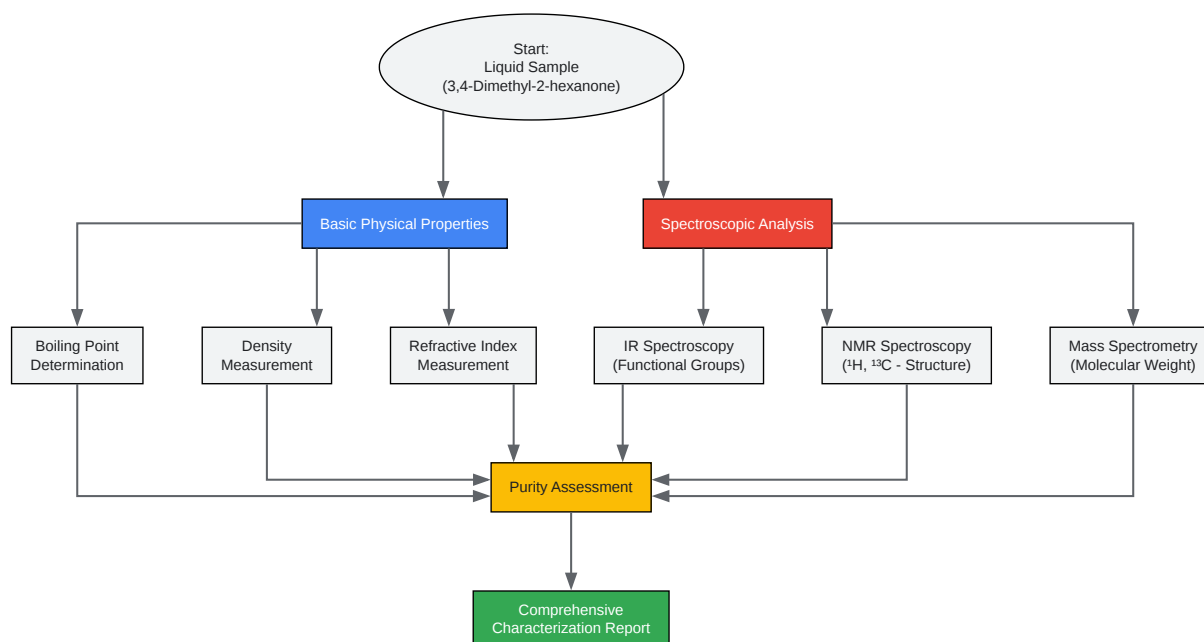
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

- **Sample Preparation:** A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>). The solution is then transferred to an NMR tube.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.
- **Data Acquisition:** The appropriate NMR experiment (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT) is selected, and the spectrum is acquired.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum, which is then phased and baseline corrected.

## Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound such as **3,4-Dimethyl-2-hexanone**.



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Physicochemical characterization workflow.

## Applications in Research and Development

**3,4-Dimethyl-2-hexanone** serves as a valuable model compound in several research areas. It has been utilized in neurotoxicity studies to investigate mechanisms of neuropathy, specifically its ability to induce rapid pyrrole formation and protein crosslinking.[5] In organic synthesis, its branched structure and reactive carbonyl group make it a useful intermediate for creating more complex molecules through reactions such as oxidation to carboxylic acids or reduction to the corresponding alcohol, 3,4-dimethyl-2-hexanol.[2][5] The steric hindrance provided by the methyl groups can also be exploited for stereoselective reactions.[5]

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